

Toxicological Profile of Quinmerac on Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: Quinmerac

Cat. No.: B026131

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Introduction

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class of compounds. Its primary mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual death in susceptible broadleaf weeds. While effective in crop protection, the potential impact of **quinmerac** on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of **quinmerac** on a range of non-target organisms, presenting quantitative data, detailed experimental methodologies, and visual representations of its mode of action and experimental workflows.

Quantitative Ecotoxicological Data

The following tables summarize the key toxicity endpoints of **quinmerac** for various non-target organisms. These values are essential for understanding the potential risk posed by the herbicide to different trophic levels in the environment.

Table 1: Aquatic Toxicity of **Quinmerac**

Test Organism	Species	Endpoint	Value (mg/L)	Exposure Duration	Reference
Algae	Scenedesmus subspicatus	EC50 (growth inhibition)	11	72 hours	[1]
Aquatic Invertebrate	Daphnia magna	EC50 (immobilisation)	69.9	48 hours	[1]
Fish	Oncorhynchus mykiss (Rainbow Trout)	LC50	56.2	96 hours	[1]
Fish	Lepomis macrochirus (Bluegill Sunfish)	LC50	>100	96 hours	[1]

Table 2: Terrestrial Toxicity of **Quinmerac**

Test Organism	Species	Endpoint	Value	Exposure Duration	Reference
Earthworm	Eisenia fetida	Acute LC50	>1000 mg/kg soil	14 days	[1]
Earthworm	Eisenia fetida	Chronic NOEC (reproduction)	11.8 mg/kg soil	56 days	[1]
Honeybee	Apis mellifera	Acute Contact LD50	>100 µ g/bee	48 hours	[1]
Honeybee	Apis mellifera	Acute Oral LD50	>90 µ g/bee	48 hours	[1]
Bird	Colinus virginianus (Bobwhite Quail)	Acute Oral LD50	>2000 mg/kg bw	-	[1]
Bird	Anas platyrhynchos (Mallard Duck)	Dietary LC50	>5000 mg/kg diet	5 days	[1]

Table 3: Effects on Soil Microorganisms

| Process | Endpoint | Value | Exposure Duration | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Nitrogen Transformation | % inhibition | <25% at 0.1 mg/kg | 28 days |[1] | | Carbon Transformation | % inhibition | <25% at 0.1 mg/kg | 28 days |[1] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability across different studies and chemicals.

Aquatic Toxicity Testing

- **Algal Growth Inhibition Test (OECD 201):** This test evaluates the effects of a substance on the growth of freshwater microalgae, such as *Selenastrum capricornutum* (now *Pseudokirchneriella subcapitata*). Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours. The primary endpoint is the inhibition of growth, measured as a reduction in cell density or biomass, from which the EC50 (the concentration causing a 50% reduction in growth) is calculated.
- **Daphnia sp. Acute Immobilisation Test (OECD 202):** This study assesses the acute toxicity to aquatic invertebrates, typically *Daphnia magna*. Young daphnids (less than 24 hours old) are exposed to the test substance in a static or semi-static system for 48 hours. The endpoint is immobilization, defined as the inability to swim, and the EC50 is determined.
- **Fish, Acute Toxicity Test (OECD 203):** This test determines the acute lethal toxicity of a substance to fish, commonly rainbow trout (*Oncorhynchus mykiss*). Fish are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. The primary endpoint is mortality, and the LC50 (the concentration lethal to 50% of the test organisms) is calculated.

Terrestrial Toxicity Testing

- **Earthworm, Acute Toxicity Test (OECD 207):** This test evaluates the acute toxicity of substances to earthworms (*Eisenia fetida*). Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days. The endpoint is mortality, from which the LC50 is determined.
- **Earthworm Reproduction Test (OECD 222):** This chronic toxicity test assesses the sublethal effects of a substance on earthworm reproduction. Adult earthworms are exposed to the test substance in artificial soil for 28 days, after which they are removed. The soil is then incubated for a further 28 days to allow for the hatching of cocoons. The endpoints include adult mortality, changes in adult biomass, and the number of offspring produced, from which a No Observed Effect Concentration (NOEC) is determined.
- **Honeybee, Acute Contact and Oral Toxicity Tests (OECD 214 & 213):** These tests determine the acute toxicity of a substance to honeybees (*Apis mellifera*) through contact and oral exposure, respectively. In the contact test (OECD 214), the substance is applied directly to

the dorsal thorax of the bees. In the oral test (OECD 213), the substance is mixed with a sucrose solution and fed to the bees. Mortality is recorded over 48 to 96 hours to determine the LD50 (the dose lethal to 50% of the bees).

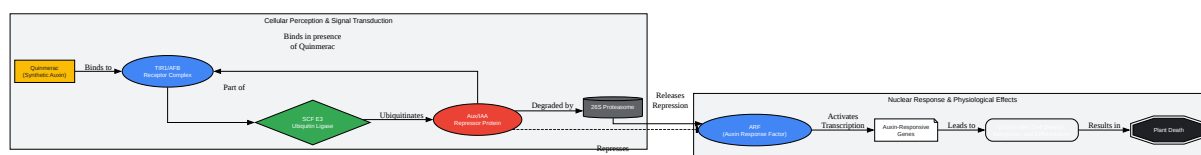
Soil Microorganism Toxicity Testing

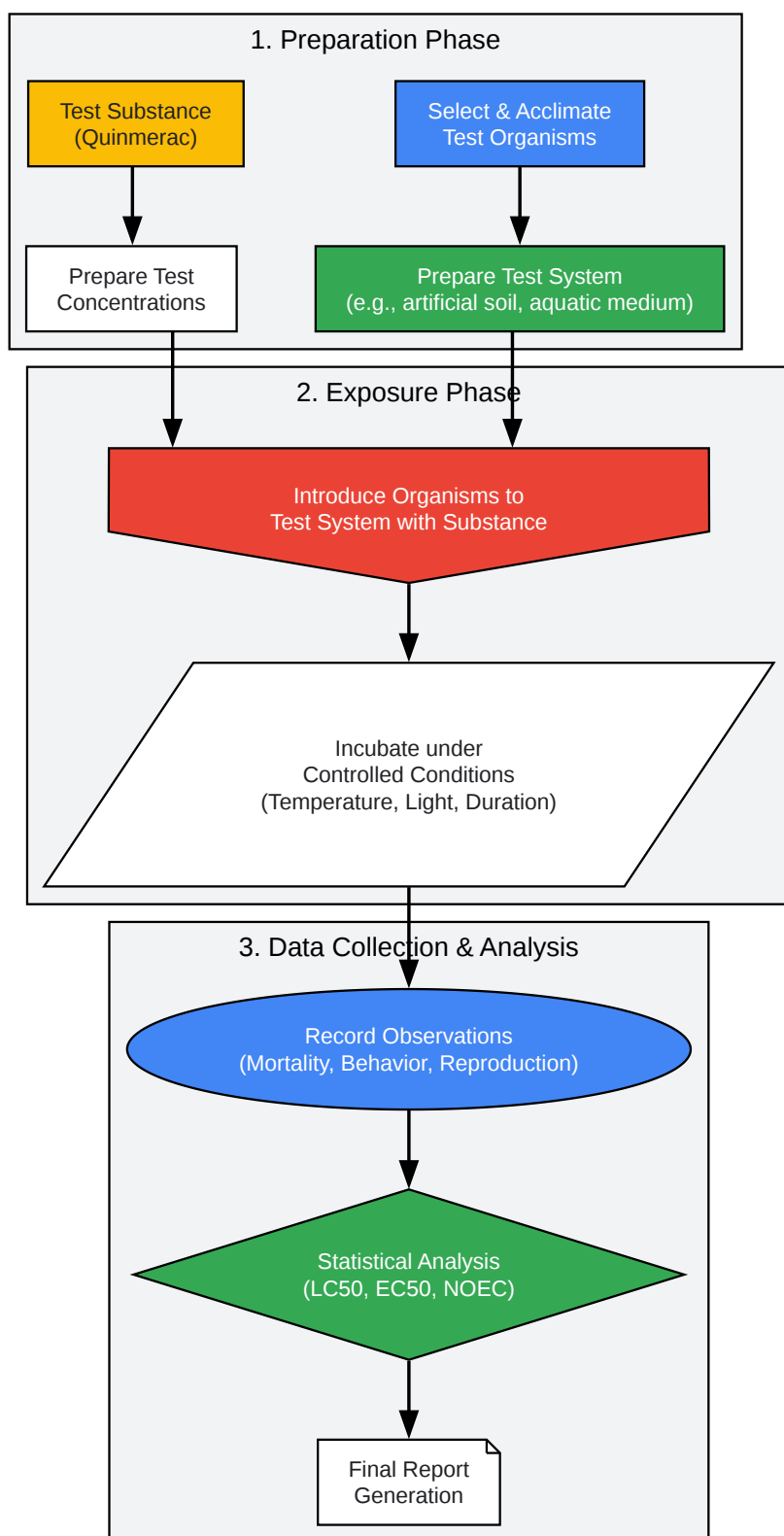
- **Soil Microorganisms: Nitrogen Transformation Test (OECD 216) and Carbon Transformation Test (OECD 217):** These tests assess the potential long-term effects of a substance on key microbial functions in the soil. For the nitrogen transformation test, soil is amended with an organic nitrogen source (e.g., powdered lucerne meal) and the rate of nitrate formation is measured over 28 days or longer. For the carbon transformation test, the rate of carbon dioxide evolution from the soil (respiration) is measured. The results are expressed as the percentage inhibition of the process compared to a control, which should not exceed 25% at relevant environmental concentrations.

Signaling Pathways and Experimental Workflows

Mode of Action: Synthetic Auxin Signaling Pathway

Quinmerac, as a synthetic auxin, disrupts plant growth by overwhelming the natural auxin signaling pathway. The following diagram illustrates the key components and steps involved in this process in susceptible plants.





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References

- 1. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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